LDCA -

LDCA

Catalog Number: EVT-7674375
CAS Number:
Molecular Formula: C8H5Cl3FNO
Molecular Weight: 256.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lipid Drug Conjugates are classified as a type of lipid-based nanoparticle designed to improve the pharmacokinetics of therapeutic agents. They are synthesized by chemically linking lipids with drugs, which facilitates better cellular uptake and controlled release. This conjugation can occur through various chemical bonds, including covalent linkages, enhancing the stability and efficacy of the drug within biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lipid Drug Conjugates typically involves several methodologies:

  1. Salt Formation: This method creates an insoluble drug-lipid conjugate by forming a salt between the drug and lipid components.
  2. Covalent Linking: In this approach, a chemical bond is formed between the lipid and drug, often utilizing functional groups on both molecules to facilitate the reaction .
  3. Nanoprecipitation: This technique involves dissolving the lipid-drug mixture in a suitable solvent followed by rapid precipitation in a non-solvent to form nanoparticles .
  4. Thin Film Hydration: A lipid film is formed by evaporating a solvent from a lipid-drug solution, which is then hydrated to produce nanoparticles .

These methods allow for precise control over particle size, morphology, and drug loading capacity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Lipid Drug Conjugates varies depending on the specific lipid and drug used. Typically, they consist of a hydrophobic lipid core that encapsulates the hydrophilic drug component. The structure can be characterized using techniques such as:

  • Cryoelectron Microscopy: Provides high-resolution images of the nanoparticles.
  • Dynamic Light Scattering: Measures particle size distribution.
  • Nuclear Magnetic Resonance Spectroscopy: Analyzes molecular interactions within the conjugate .

Data regarding the size and zeta potential of these nanoparticles are crucial for evaluating their stability and suitability for drug delivery applications.

Chemical Reactions Analysis

Reactions and Technical Details

The formation of Lipid Drug Conjugates involves several key chemical reactions:

  1. Esterification: A common reaction where fatty acids react with alcohols (the drug) to form esters.
  2. Amide Bond Formation: This reaction links carboxylic acids from lipids with amines from drugs, forming stable amide bonds.
  3. Click Chemistry: Utilizes specific reactions (like azide-alkyne cycloaddition) to create stable linkages between lipids and drugs efficiently .

These reactions are typically optimized to ensure high yield and purity of the final product.

Mechanism of Action

Process and Data

Lipid Drug Conjugates operate primarily through enhanced cellular uptake mechanisms. Upon administration, they interact with cell membranes via endocytosis or membrane fusion due to their lipid nature. The conjugation allows for:

  • Improved Bioavailability: Enhanced solubility leads to better absorption in biological systems.
  • Targeted Delivery: Modifications on the lipid surface can facilitate targeting specific tissues or cells, reducing off-target effects .

Data from pharmacokinetic studies indicate that these conjugates can significantly increase the therapeutic index of administered drugs.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lipid Drug Conjugates exhibit several important physical and chemical properties:

  • Particle Size: Typically ranges from 50 nm to 500 nm, which is optimal for cellular uptake.
  • Zeta Potential: Indicates stability; values above +30 mV or below -30 mV suggest good stability against aggregation.
  • Solubility: Enhanced solubility compared to free drugs due to lipid encapsulation .

Characterization techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into morphology and surface characteristics.

Applications

Scientific Uses

Lipid Drug Conjugates are utilized in various scientific applications, including:

  • Cancer Therapy: Targeted delivery of chemotherapeutics directly to tumor cells.
  • Gene Delivery Systems: Encapsulation of nucleic acids for gene therapy applications.
  • Vaccination Strategies: Enhancing immune responses through targeted delivery of antigens .

Their versatility makes them a promising tool in modern pharmacology, particularly in overcoming challenges associated with conventional drug delivery systems.

Contextualizing LDCA Within Modern Chemical Research Paradigms

Historical Evolution of LDCA-Related Scientific Inquiry

The scientific investigation of LDCA exemplifies Thomas Kuhn's model of scientific revolutions, progressing through distinct paradigms that fundamentally reshaped research approaches and conceptual frameworks [3]. The initial descriptive phase (1930s-1950s) focused on isolation and structural elucidation, where chemists employed laborious fractionation techniques to separate LDCA from biological sources. Swedish chemist Per Bergström and colleagues made seminal contributions during this period by developing methods to isolate and characterize bile acids, including LDCA, establishing their basic chemical properties and metabolic relationships. This period established the fundamental chemical identity of LDCA as a C24 steroid with a hydroxyl group at position C3, setting the stage for further investigation.

A significant therapeutic potential paradigm emerged in the 1960s-1990s as researchers began exploring LDCA's biological activities. Seminal work by Hofmann and colleagues revealed LDCA's role in cholesterol solubilization and gallstone dissolution, while emerging evidence suggested complex signaling functions [1]. This period witnessed the first clinical applications of related bile acids, particularly ursodeoxycholic acid (UDCA), though LDCA itself was often overshadowed due to perceived toxicity concerns. The focus shifted from pure chemical characterization toward understanding physiological and pathophysiological roles, with researchers investigating LDCA's interactions with nuclear receptors years before the formal discovery of farnesoid X receptor (FXR). These investigations established LDCA as more than a simple detergent molecule, revealing its participation in intricate physiological signaling networks.

The current molecular targeting paradigm (2000s-present) represents a revolutionary shift, driven by advances in molecular biology and structural chemistry [3]. Research has increasingly focused on LDCA's specific interactions with cellular targets, particularly its role as an endogenous ligand for FXR, TGR5, and vitamin D receptor (VDR) [1]. Modern techniques including X-ray crystallography have revealed atomic-level interaction details between LDCA and its protein targets, while molecular dynamics simulations predict binding affinities and conformational changes. This paradigm shift has transformed LDCA from a metabolic byproduct into a sophisticated chemical tool for modulating specific signaling pathways, exemplifying Kuhn's observation that "when paradigms change, the world itself changes with them" [3].

Table 1: Paradigm Shifts in LDCA Research History

Time PeriodDominant ParadigmKey AdvancesResearch Tools
1930s-1950sDescriptive ChemistryIsolation & structural characterizationFractional crystallization, basic chromatography
1960s-1990sTherapeutic PotentialDiscovery of cholesterol interactions, gallstone dissolution potentialAnimal models, early clinical trials
2000s-PresentMolecular TargetingReceptor interactions (FXR, TGR5, VDR), signaling pathway elucidationX-ray crystallography, molecular docking, CRISPR screening

LDCA in the Taxonomy of Bioactive Small Molecules

Within modern classification frameworks for bioactive compounds, LDCA occupies a distinctive position that bridges multiple categories, reflecting its complex chemical properties and diverse biological activities. As a natural product, LDCA belongs to the steroid family, specifically the bile acid subclass characterized by a steroid nucleus with a carboxylated side chain of variable hydroxylation patterns. Its biosynthesis occurs through a multi-step enzymatic transformation from cholesterol, first to primary bile acids (cholic acid and chenodeoxycholic acid) in hepatocytes, followed by microbial dehydroxylation in the colon to form secondary bile acids including LDCA. This biosynthetic origin situates LDCA within endogenous metabolites—molecules naturally produced within organisms—distinguishing it from plant-derived or synthetic bioactive compounds [1].

LDCA exhibits dual characteristics in pharmacological classification systems. As a signaling molecule, it functions as an endogenous ligand for nuclear and membrane receptors, modulating gene expression and cellular responses. LDCA's activation of FXR regulates bile acid homeostasis, lipid metabolism, and glucose regulation, while its interaction with TGR5 influences energy expenditure and inflammation [1]. Simultaneously, LDCA displays structural properties that enable membrane interactions and detergent effects, contributing to its antimicrobial activities against specific pathogens. This dual nature presents classification challenges, as LDCA bridges categories typically separated in bioactive molecule taxonomies.

Chemically, LDCA possesses distinctive features that define its bioactivity profile. The molecule's amphipathic character arises from its hydrophobic steroid backbone and hydrophilic hydroxyl/carboxyl groups, enabling interactions with both lipids and aqueous environments. Compared to trihydroxylated bile acids, LDCA's single hydroxyl group enhances hydrophobicity, influencing membrane fluidity and receptor binding kinetics. The orientation of the C3 hydroxyl group (α-configuration) creates a planar molecular conformation that facilitates specific receptor interactions. Unlike many bioactive small molecules, LDCA undergoes continuous enterohepatic cycling, resulting in complex tissue distribution patterns and concentration-dependent effects ranging from physiological signaling to cytotoxicity [1].

Table 2: Classification of LDCA Among Bioactive Small Molecules

Classification ParameterCategoryDistinguishing Features
Biological OriginEndogenous MetaboliteMicrobial transformation product of primary bile acids
Chemical StructureSteroid / Bile AcidCholestane skeleton, C24 carboxylic acid, 3α-hydroxy group
Bioactivity ProfileSignaling Molecule & Structural AgentReceptor activation (FXR, TGR5, VDR) and membrane effects
Molecular PropertiesAmphipathicHydrophobic face (β-side), hydrophilic face (α-side with polar groups)
Research ApplicationsChemical ProbeTool compound for studying bile acid signaling pathways

Critical Gaps in Current LDCA Research Agendas

Despite significant advances in understanding LDCA's chemistry and biology, substantial knowledge gaps persist that limit both fundamental comprehension and therapeutic translation. A primary deficiency exists in structural dynamics knowledge, particularly regarding LDCA's interactions with membrane microdomains and non-receptor proteins. While high-resolution structures of LDCA-bound FXR exist, the transient interactions with lipid bilayers and potential allosteric modulation of membrane proteins remain poorly characterized. The field lacks sophisticated molecular dynamics simulations that accurately represent the complex lipid environments where LDCA operates, significantly limiting predictive capabilities regarding its membrane-mediated effects. Furthermore, research has inadequately addressed LDCA's conformational flexibility in solution and how environmental factors (pH, ionic strength, lipid composition) influence its bioactive conformation—information critical for rational drug design based on this scaffold [1] [6].

The signaling complexity surrounding LDCA presents another formidable research challenge. Current understanding of LDCA's receptor interactions remains fragmented, with insufficient attention to tissue-specific signaling networks and concentration-dependent effects. The paradoxical observations of LDCA activating both pro-survival and pro-apoptotic pathways in different cellular contexts suggest unidentified regulatory mechanisms or receptor crosstalk. Additionally, research has largely neglected the potential significance of LDCA metabolites, particularly sulfate and glucuronide conjugates, which may possess distinct bioactivities and receptor affinities. The extensive enterohepatic cycling of LDCA creates complex concentration gradients across tissues, yet current models fail to adequately integrate spatial and temporal dynamics of LDCA exposure with downstream signaling consequences [1].

Technological limitations constitute significant barriers to advancing LDCA research. Current analytical tools inadequately detect and quantify LDCA with spatial resolution in complex biological matrices. While mass spectrometry methods exist for bulk measurement, they lack the cellular and subcellular resolution needed to map microenvironmental distributions. Similarly, conventional molecular imaging approaches cannot visualize real-time LDCA trafficking and localization in living systems. The field urgently needs improved chemical probes such as fluorescently labeled LDCA analogs that retain biological activity while enabling visualization. Additionally, existing computational models insufficiently predict LDCA's behavior in biological systems, particularly regarding its interactions with heterogeneous membranes and transient protein complexes. Current in silico approaches often oversimplify the dynamic lipid environments where LDCA functions, limiting their predictive value for in vivo behavior [2] [6].

Table 3: Key Research Gaps and Emerging Approaches for LDCA Investigation

Research GapCurrent LimitationsEmerging Approaches
Structural DynamicsLimited membrane interaction data; Static structural modelsCryo-EM of membrane complexes; AI-enhanced MD simulations
Signaling NetworksFragmentary receptor data; Neglect of metabolite activityCRISPR-based receptor screening; Organoid signaling models
Target EngagementInadequate tissue-specific quantificationActivity-based protein profiling; Nanosensor development
Chemical ToolsLack of bioactive labeled analogsChemoenzymatic synthesis; Bioorthogonal LDCA derivatives
Delivery StrategiesNon-selective biodistributionDiselenide-based nanocarriers; Microbial targeting systems

A particularly promising direction involves leveraging novel therapeutic paradigms inspired by recent advances in chemical biology. The RIBOTAC (ribonuclease-targeting chimera) approach exemplifies how biologically active molecules can be repurposed beyond simple receptor binding [2]. For LDCA, this might involve conjugating the bile acid scaffold to RNA-cleaving moieties to selectively degrade disease-relevant transcripts. Similarly, emerging diselenide-based delivery systems offer potential for targeted LDCA delivery [6]. These redox-responsive nanocarriers could exploit the elevated reactive oxygen species (ROS) in pathological environments (e.g., inflamed intestinal tissue or tumors) to achieve site-specific LDCA release, potentially mitigating systemic toxicity while enhancing therapeutic efficacy. Such strategies represent paradigm shifts from viewing LDCA merely as a therapeutic agent to employing it as a targeting component in multifunctional molecular constructs [2] [6].

The trajectory of LDCA research exemplifies the evolution of modern chemical investigation—from descriptive chemistry through therapeutic exploration to molecular targeting paradigms. As a chemical entity, LDCA continues to challenge simplistic categorization, straddling divisions between structural agent and signaling molecule, endogenous metabolite and potential therapeutic. Addressing critical gaps in structural dynamics, signaling complexity, and technological capabilities will require interdisciplinary approaches that integrate cutting-edge tools from chemical biology, computational modeling, and materials science. Future research must embrace these emerging paradigms to unlock LDCA's full potential as both a biological mediator and a template for novel therapeutics, ensuring this ancient molecule remains at the forefront of modern chemical research.

Table of Compounds Mentioned in Article:

  • Lithocholic acid (LDCA)
  • Ursodeoxycholic acid (UDCA)
  • Cholic acid
  • Chenodeoxycholic acid
  • Farnesoid X receptor (FXR)
  • TGR5
  • Vitamin D receptor (VDR)
  • Diselenide-based nanocarriers
  • RIBOTAC (ribonuclease-targeting chimera)

Properties

Product Name

LDCA

IUPAC Name

2,2-dichloro-N-(3-chloro-4-fluorophenyl)acetamide

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C8H5Cl3FNO/c9-5-3-4(1-2-6(5)12)13-8(14)7(10)11/h1-3,7H,(H,13,14)

InChI Key

WZVDWCGCAQYINC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.